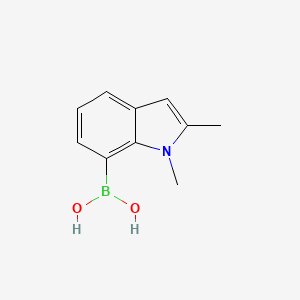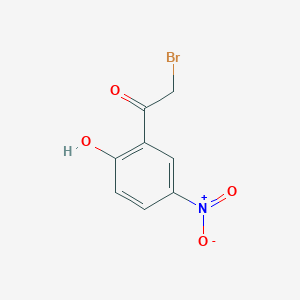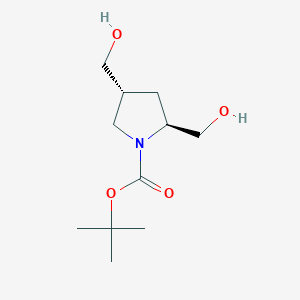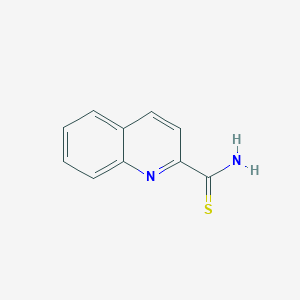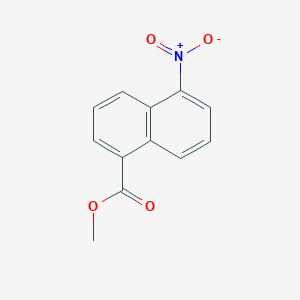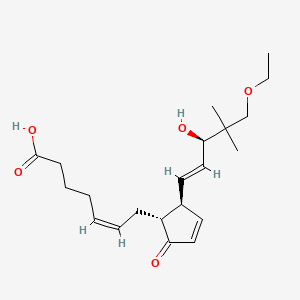![molecular formula C19H15N3O B1628506 6-(4-Méthoxyphényl)-2-phénylpyrazolo[1,5-a]pyrimidine CAS No. 893613-49-5](/img/structure/B1628506.png)
6-(4-Méthoxyphényl)-2-phénylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with phenyl and methoxyphenyl substituents. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
Applications De Recherche Scientifique
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . These activities suggest that 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may interact with multiple targets within the cell.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway
Biochemical Pathways
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine likely affects several biochemical pathways due to its potential interaction with multiple targets. Pyrimidine derivatives have been associated with the regulation of various cellular processes, including DNA and RNA synthesis, cell growth, and inflammation . Therefore, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may impact these pathways and their downstream effects.
Result of Action
Based on the observed inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that the compound may have neuroprotective and anti-inflammatory properties
Analyse Biochimique
Biochemical Properties
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit membrane-bound pyrophosphatases, which are essential for the active transport of protons or sodium ions across membranes . Additionally, it has been found to interact with proteins involved in the NF-kB inflammatory pathway, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and parasitic diseases.
Cellular Effects
The effects of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . It also inhibits the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential in mitigating neuroinflammation
Molecular Mechanism
At the molecular level, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition results in reduced inflammation and apoptosis, highlighting the compound’s potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed favorable interactions between the compound and its target proteins, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine over time have been studied in laboratory settings. The compound has shown promising stability, with minimal degradation observed under standard laboratory conditions . Long-term studies have indicated that the compound maintains its neuroprotective and anti-inflammatory properties over extended periods, making it a viable candidate for further in vitro and in vivo research . These findings suggest that the compound’s effects are sustained over time, providing a stable therapeutic window for potential clinical applications.
Dosage Effects in Animal Models
The effects of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent neuroprotective and anti-inflammatory effects . At lower doses, the compound effectively reduces inflammation and apoptosis without causing significant adverse effects. At higher doses, some toxic effects have been observed, indicating the need for careful dosage optimization in future studies . These findings underscore the importance of determining the optimal therapeutic dose to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence pyrimidine metabolism, which is crucial for maintaining cellular function and proliferation . Additionally, it affects the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . These interactions highlight the compound’s potential to modulate metabolic flux and metabolite levels, further emphasizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane-bound pyrophosphatases, facilitating its transport across cellular membranes . Additionally, it accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . These findings suggest that the compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring its targeted delivery to specific tissues.
Subcellular Localization
The subcellular localization of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it influences cellular processes such as protein folding and energy metabolism . Additionally, it interacts with specific targeting signals and post-translational modifications that direct it to these compartments, ensuring its precise localization within the cell . These findings highlight the importance of subcellular localization in determining the compound’s biochemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds like 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine exhibit similar neuroprotective activities.
Indole and Imidazole Derivatives: Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their inhibitory effects on enzymes like ALOX15.
Uniqueness
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct pharmacological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various therapeutic applications .
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-12-20-19-11-18(21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNPACGOOKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587547 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-49-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


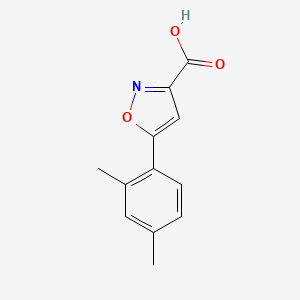
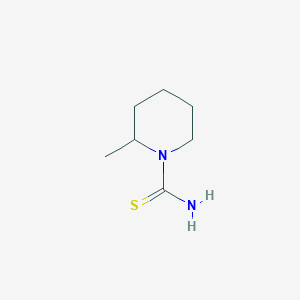
![1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628426.png)


